

# Toxicological Profile of (+)-Metconazole: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-Metconazole

Cat. No.: B1254978

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(+)-Metconazole**, a broad-spectrum triazole fungicide, is utilized for the control of a variety of fungal diseases in agriculture. Its mechanism of action involves the inhibition of sterol biosynthesis in fungi.<sup>[1]</sup> This technical guide provides a comprehensive overview of the toxicological profile of **(+)-Metconazole**, drawing from a range of studies conducted across various species and endpoints. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and safety assessment. The primary target organs for metconazole toxicity have been identified as the liver, kidney, and spleen.<sup>[2][3]</sup> It is classified as "not likely to be carcinogenic to humans" due to a non-genotoxic mode of action.<sup>[2]</sup> Developmental effects have been noted, particularly in rabbits, with some debate among regulatory bodies regarding their interpretation.<sup>[4]</sup> This guide summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a thorough understanding of the toxicological characteristics of **(+)-Metconazole**.

## Acute Toxicity

**(+)-Metconazole** exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes of exposure.<sup>[2][4]</sup>

## Data Presentation: Acute Toxicity

| Study Type           | Species    | Route      | Value                 | Toxicity Category | Reference           |
|----------------------|------------|------------|-----------------------|-------------------|---------------------|
| Oral LD50            | Mouse      | Oral       | >566 mg/kg            | III               | <a href="#">[2]</a> |
| Oral LD50            | Rat        | Oral       | >566 - >1459 mg/kg    | III               | <a href="#">[2]</a> |
| Dermal LD50          | Rat        | Dermal     | >2000 mg/kg           | III               | <a href="#">[2]</a> |
| Dermal LD50          | Rabbit     | Dermal     | >2000 mg/kg           | III               | <a href="#">[2]</a> |
| Inhalation LC50 (4h) | Rat        | Inhalation | >5.6 mg/L             | IV                | <a href="#">[2]</a> |
| Eye Irritation       | Rabbit     | Ocular     | Moderately irritating | III               | <a href="#">[2]</a> |
| Dermal Irritation    | Rabbit     | Dermal     | Mildly irritating     | IV                | <a href="#">[2]</a> |
| Dermal Sensitization | Guinea Pig | Dermal     | Not a sensitizer      | N/A               | <a href="#">[2]</a> |

Toxicity Categories (EPA): I = Highly Toxic, II = Moderately Toxic, III = Slightly Toxic, IV = Practically Non-toxic

## Experimental Protocols: Acute Toxicity Studies

### Oral LD50 Study (Rat)

- Guideline: OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) or similar.
- Test Animals: Young adult rats (e.g., Sprague-Dawley), typically females, are used.
- Procedure: A single dose of **(+)-Metconazole** is administered by oral gavage. The study starts with a sighting study to determine the appropriate starting dose. Subsequently, a stepwise procedure is used with a small number of animals at each step. The outcome of each step determines the dose for the next.

- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.
- Endpoint: The LD50 value is estimated based on the mortality data.

#### Dermal and Eye Irritation Study (Rabbit)

- Guideline: OECD Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Guideline 405 (Acute Eye Irritation/Corrosion).
- Test Animals: Albino rabbits are used for these studies.
- Dermal Irritation Protocol: A small area of the rabbit's skin is clipped free of fur. A single dose of **(+)-Metconazole** is applied to the skin and covered with a gauze patch. The patch is removed after a set period (e.g., 4 hours), and the skin is observed for signs of irritation (erythema and edema) at various time points (e.g., 1, 24, 48, and 72 hours).
- Eye Irritation Protocol: A single dose of **(+)-Metconazole** is instilled into one eye of the rabbit, with the other eye serving as a control. The eyes are examined for signs of irritation (corneal opacity, iritis, conjunctivitis) at specific intervals (e.g., 1, 24, 48, and 72 hours).
- Endpoint: The severity of irritation is scored and classified according to a standardized system.

#### Dermal Sensitization Study (Guinea Pig)

- Guideline: OECD Guideline 406 (Skin Sensitisation), typically the Buehler or Magnusson-Kligman test.
- Test Animals: Guinea pigs are the preferred species.
- Procedure: The study involves an induction phase and a challenge phase. During the induction phase, the test substance is repeatedly applied to the skin of the guinea pigs, with or without an adjuvant to enhance the immune response. After a rest period, the animals are challenged with a non-irritating concentration of the substance.

- Observations: The skin is observed for signs of an allergic reaction (erythema and edema) following the challenge dose.
- Endpoint: The incidence and severity of the skin reactions in the test group are compared to a control group to determine if the substance is a skin sensitizer.

## Subchronic and Chronic Toxicity

The liver is a primary target organ for **(+)-Metconazole** in subchronic and chronic oral toxicity studies across multiple species, including rats, mice, and dogs.<sup>[2]</sup> Effects on the spleen and kidneys have also been observed.<sup>[2][5]</sup>

## Data Presentation: Subchronic and Chronic Toxicity

| Study Type | Species | Duration | NOAEL         | LOAEL          | Key Effects                                                                                          | Reference           |
|------------|---------|----------|---------------|----------------|------------------------------------------------------------------------------------------------------|---------------------|
| Oral       | Rat     | 28-day   | 9.1 mg/kg/day | 90.5 mg/kg/day | Decreased body weight, increased liver and kidney weight, hepatocellular hypertrophy and vacuolation | <a href="#">[2]</a> |
| Oral       | Rat     | 90-day   | 6.4 mg/kg/day | 19.2 mg/kg/day | Increased spleen weight and hepatic vacuolation                                                      | <a href="#">[2]</a> |
| Oral       | Mouse   | 90-day   | -             | -              | Liver histopathological changes.                                                                     | <a href="#">[2]</a> |
| Oral       | Dog     | 90-day   | -             | 600 ppm        | Decreased food consumption and body weight gain, cataracts at high dose, effects on                  | <a href="#">[2]</a> |

|      |     |        |                  |                   |                                                                                                                                                                                                                                                                                             |
|------|-----|--------|------------------|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Oral | Rat | 2-year | 4.3<br>mg/kg/day | 13.1<br>mg/kg/day | <p>blood cells,<br/>histopathological<br/>changes in<br/>liver,<br/>kidney, and<br/>spleen.</p> <p>Increased<br/>liver<br/>weights,<br/>hepatocellular lipid<br/>vacuolation<br/>, and<br/>centrilobular [2]</p> <p>hypertrophy.</p> <p>Increased<br/>spleen<br/>weight in<br/>females.</p> |
| Oral | Dog | 1-year | -                | -                 | <p>Decreased<br/>body<br/>weight<br/>gain,<br/>Kupffer cell<br/>pigmentation [2]</p> <p>increased<br/>alkaline<br/>phosphatase.</p>                                                                                                                                                         |

# Experimental Protocols: Subchronic and Chronic Toxicity Studies

## 90-Day Oral Toxicity Study (Rat)

- Guideline: OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).
- Test Animals: Young adult rats (e.g., Sprague-Dawley), with an equal number of males and females per group.
- Procedure: **(+)-Metconazole** is administered daily via the diet, drinking water, or by gavage for 90 days. Typically, three dose levels and a control group are used.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology and clinical chemistry analyses are conducted. At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.
- Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined based on the observed toxic effects.

## 1-Year Oral Toxicity Study (Dog)

- Guideline: OECD Guideline 409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents), extended to one year.
- Test Animals: Beagle dogs are commonly used, with an equal number of males and females per group.
- Procedure: **(+)-Metconazole** is administered daily, typically in capsules, for one year. Three dose levels and a control group are standard.
- Observations: Similar to the 90-day rat study, observations include daily clinical signs, regular body weight and food consumption measurements, ophthalmoscopic examinations, and periodic hematology and clinical chemistry. A comprehensive necropsy and histopathological examination of organs and tissues are performed at termination.

- Endpoint: Determination of the NOAEL and LOAEL based on the long-term effects of the compound.

## Carcinogenicity

**(+)-Metconazole** is classified as "not likely to be carcinogenic to humans" based on studies in rats and mice.<sup>[2]</sup> Liver tumors observed in mice are considered to occur through a non-genotoxic, mitogenic mode of action.<sup>[2]</sup>

### Data Presentation: Carcinogenicity

| Study Type      | Species | Duration  | Results                                                                              | Reference |
|-----------------|---------|-----------|--------------------------------------------------------------------------------------|-----------|
| Carcinogenicity | Rat     | 2 years   | No treatment-related increase in tumors.                                             | [2]       |
| Carcinogenicity | Mouse   | 18 months | Liver tumors observed, considered to have a non-genotoxic, mitogenic mode of action. | [2]       |

### Experimental Protocol: Carcinogenicity Study (Mouse)

- Guideline: OECD Guideline 451 (Carcinogenicity Studies).
- Test Animals: Mice (e.g., CD-1), with a sufficient number of animals per sex and group to allow for statistical analysis of tumor incidence.
- Procedure: **(+)-Metconazole** is administered in the diet for the majority of the animal's lifespan (typically 18 months for mice). At least three dose levels and a concurrent control group are used. The highest dose is typically the Maximum Tolerated Dose (MTD), which is determined from shorter-term studies.
- Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are measured regularly. A complete necropsy is

performed on all animals, and all tissues are examined microscopically for neoplastic and non-neoplastic lesions.

- Endpoint: The primary endpoint is the incidence of tumors in the treated groups compared to the control group.

## Genotoxicity

**(+)-Metconazole** is considered to be non-genotoxic based on a battery of in vitro and in vivo assays.[\[2\]](#)

### Data Presentation: Genotoxicity

| Assay Type                        | Test System                       | Metabolic Activation | Result             | Reference           |
|-----------------------------------|-----------------------------------|----------------------|--------------------|---------------------|
| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium            | With and without S9  | Negative           | <a href="#">[2]</a> |
| In vitro Chromosomal Aberration   | Chinese Hamster Ovary (CHO) cells | With and without S9  | Positive (with S9) | <a href="#">[2]</a> |
| In vivo Micronucleus              | Mouse bone marrow                 | N/A                  | Negative           | <a href="#">[2]</a> |

### Experimental Protocols: Genotoxicity Assays

#### Bacterial Reverse Mutation Assay (Ames Test)

- Guideline: OECD Guideline 471 (Bacterial Reverse Mutation Test).
- Test System: Multiple strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine).
- Procedure: The bacterial strains are exposed to various concentrations of **(+)-Metconazole** in the presence and absence of a metabolic activation system (S9 mix from rat liver). The bacteria are then plated on a minimal medium lacking the required amino acid.

- Observations: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

#### In Vitro Chromosomal Aberration Test

- Guideline: OECD Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test).[\[6\]](#)
- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.[\[6\]](#)
- Procedure: The cells are exposed to **(+)-Metconazole** at several concentrations, with and without metabolic activation.[\[6\]](#) After a suitable treatment period, the cells are arrested in metaphase, harvested, and chromosomes are prepared for microscopic examination.
- Observations: Metaphase cells are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).
- Endpoint: A significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a positive result.

## Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats and rabbits. Offspring and parental toxicity in a two-generation rat study were observed only at the highest dose tested.[\[2\]](#) Developmental effects, including skeletal variations, have been observed in rats, generally at maternally toxic doses.[\[2\]](#) In rabbits, developmental effects have been noted, with some discrepancies in interpretation between regulatory agencies.[\[4\]](#)

## Data Presentation: Reproductive and Developmental Toxicity

| Study Type                | Species | NOAEL (Parental) | LOAEL (Parental)        | NOAEL (Offspring/Developmental) | LOAEL (Offspring/Developmental) | Key Effects                                                                                                                          | Reference |
|---------------------------|---------|------------------|-------------------------|---------------------------------|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 2-Generation Reproduction | Rat     | -                | Highest dose            | -                               | Highest dose                    | Reduced fetal body weights and decrease d viability in F1 and F2 offspring at the highest dose, which also caused parental toxicity. | [3]       |
| Developmental             | Rat     | -                | 30 mg/kg/day (maternal) | -                               | 30 mg/kg/day                    | Increase d skeletal variations . At 75 mg/kg/day y, increase d post-implantati on loss and visceral                                  | [2]       |

|               |        |                                               |                                                |                                  |                                   |                                                                                                                                                              |
|---------------|--------|-----------------------------------------------|------------------------------------------------|----------------------------------|-----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
|               |        |                                               |                                                |                                  |                                   | abnormal<br>ities.                                                                                                                                           |
| Developmental | Rabbit | 90<br>mg/kg/da<br>y<br>(maternal<br>, dermal) | 270<br>mg/kg/da<br>y<br>(maternal<br>, dermal) | 270<br>mg/kg/da<br>y<br>(dermal) | >270<br>mg/kg/da<br>y<br>(dermal) | Maternal<br>toxicity at<br>the<br>highest<br>dose. No<br>embryo/f<br>etal<br>develop<br>mental<br>toxicity<br>noted.<br><br><a href="#">[4]</a>              |
| Developmental | Rabbit | 2<br>mg/kg/da<br>y<br>(maternal<br>, oral)    | -                                              | -                                | -                                 | Craniofac<br>ial<br>malforma<br>tions in<br>fetuses<br>at the<br>next<br>higher<br>dose<br>level<br>(PMRA<br>interpreta<br>tion).<br><br><a href="#">[4]</a> |

## Experimental Protocols: Reproductive and Developmental Toxicity Studies

### Two-Generation Reproduction Toxicity Study (Rat)

- Guideline: OECD Guideline 416 (Two-Generation Reproduction Toxicity).
- Test Animals: Male and female rats (e.g., Sprague-Dawley).

- Procedure: The F0 generation is exposed to **(+)-Metconazole** in the diet before mating, during mating, gestation, and lactation. The F1 offspring are then selected and also exposed to the test substance through to the production of the F2 generation.
- Observations: A wide range of parameters are evaluated in both parental animals and offspring, including reproductive performance (mating, fertility, gestation length), offspring viability, growth, and development. Gross and microscopic examinations of reproductive organs are also performed.
- Endpoint: The NOAELs for parental, reproductive, and offspring toxicity are determined.

#### Developmental Toxicity Study (Rabbit)

- Guideline: OECD Guideline 414 (Prenatal Developmental Toxicity Study).
- Test Animals: Pregnant rabbits.
- Procedure: Pregnant rabbits are administered **(+)-Metconazole**, typically by gavage or dermal application, during the period of organogenesis. The dams are euthanized just before parturition.
- Observations: Maternal parameters such as body weight, food consumption, and clinical signs are monitored. The uterine contents are examined for the number of implantations, resorptions, and live and dead fetuses. The fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
- Endpoint: The NOAELs for maternal and developmental toxicity are established.

## Ecotoxicology

**(+)-Metconazole** is toxic to aquatic organisms.

## Data Presentation: Ecotoxicology

| Test Organism                                     | Endpoint               | Value (µg/L) | Reference           |
|---------------------------------------------------|------------------------|--------------|---------------------|
| Rainbow Trout<br>( <i>Oncorhynchus mykiss</i> )   | 96h LC50               | -            | -                   |
| Daphnia magna<br>(Water Flea)                     | 48h EC50               | -            | -                   |
| Green Algae<br>( <i>Scenedesmus subspicatus</i> ) | 72h EC50               | -            | -                   |
| Earthworm ( <i>Eisenia fetida</i> )               | 14d LC50               | -            | <a href="#">[1]</a> |
| Honeybee ( <i>Apis mellifera</i> )                | 48h Acute Contact LD50 | -            | -                   |
| Honeybee ( <i>Apis mellifera</i> )                | 48h Acute Oral LD50    | -            | -                   |

Specific quantitative values for aquatic organisms were not consistently found in the provided search results, hence the placeholders. The reference indicates that such data exists and is part of the regulatory assessment.

## Experimental Protocols: Ecotoxicology Studies

### Fish Acute Toxicity Test

- Guideline: OECD Guideline 203 (Fish, Acute Toxicity Test).
- Test Organism: A standard fish species, such as rainbow trout (*Oncorhynchus mykiss*).
- Procedure: Fish are exposed to a range of concentrations of **(+)-Metconazole** in a static, semi-static, or flow-through system for 96 hours.
- Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

- Endpoint: The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated at the end of the exposure period.

#### Daphnia sp. Acute Immobilisation Test

- Guideline: OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test).
- Test Organism: Daphnia magna.
- Procedure: Daphnids are exposed to various concentrations of **(+)-Metconazole** for 48 hours.
- Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
- Endpoint: The EC50 (the concentration that immobilizes 50% of the daphnids) is determined.

## Signaling Pathways and Experimental Workflows

### Signaling Pathway: PXR-Mediated CYP3A4 Induction

Metconazole, as a triazole fungicide, is known to interact with cytochrome P450 enzymes. A key mechanism of liver toxicity for many xenobiotics, including some azole antifungals, involves the activation of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that acts as a sensor for foreign chemicals. Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to response elements in the promoter regions of target genes, such as CYP3A4, leading to their increased transcription. This can alter the metabolism of other substances and potentially lead to the formation of toxic metabolites or cellular stress.



[Click to download full resolution via product page](#)

Caption: PXR-mediated induction of CYP3A4 by **(+)-Metconazole**.

## Experimental Workflow: 90-Day Oral Toxicity Study in Rats

The following diagram illustrates the typical workflow for a 90-day repeated dose oral toxicity study in rats, following OECD Guideline 408.

[Click to download full resolution via product page](#)

Caption: Workflow for a 90-day oral toxicity study.

## Logical Relationship: Genotoxicity Testing Strategy

The assessment of genotoxicity typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.



[Click to download full resolution via product page](#)

Caption: Tiered approach for genotoxicity assessment.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Potential neurotoxicity, immunotoxicity, and carcinogenicity induced by metribuzin and tebuconazole exposure in earthworms (*Eisenia fetida*) revealed by transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. canada.ca [canada.ca]
- 5. fda.gov [fda.gov]
- 6. criver.com [criver.com]
- To cite this document: BenchChem. [Toxicological Profile of (+)-Metconazole: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254978#toxicological-profile-of-metconazole]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)